An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Structure, Properties, and Applications
An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-2-methylquinolinium iodide, a quaternary ammonium salt with significant applications in the field of organic chemistry and materials science. This document elucidates its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it explores the reactivity of this compound, particularly the activated methyl group, which is fundamental to its primary role as a precursor in the synthesis of cyanine dyes. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of functional dyes, fluorescent probes, and other specialized organic molecules.
Introduction: The Significance of Quinolinium Salts
Quinolinium salts represent a class of heterocyclic compounds characterized by a positively charged nitrogen atom within a quinoline ring system. This positive charge imparts unique electronic properties, rendering them valuable intermediates in a variety of chemical transformations. Their utility spans from serving as precursors in the synthesis of polymethine dyes to acting as components in ionic liquids and fluorescent probes. The substituents on the quinoline ring and the counter-ion play a crucial role in modulating their physical and chemical properties, including solubility, reactivity, and spectral characteristics.
1-Ethyl-2-methylquinolinium iodide, also known as quinaldine ethiodide, is a prominent member of this class. Its structure, featuring an ethyl group on the nitrogen and a methyl group at the 2-position, makes it an essential building block, particularly in the synthesis of cyanine dyes, which have widespread applications in photography, biology, and laser technology.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-Ethyl-2-methylquinolinium iodide consists of a planar quinolinium cation and an iodide anion.[1] The positive charge is localized on the nitrogen atom of the quinoline ring.
Chemical Structure:
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IUPAC Name: 1-ethyl-2-methylquinolin-1-ium iodide[2]
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SMILES: CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-][2]
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InChI Key: OEVSHJVOKFWBJY-UHFFFAOYSA-M[2]
The key physicochemical properties of 1-Ethyl-2-methylquinolinium iodide are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 299.15 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | 244 °C | Merck Millipore |
| Solubility | Soluble in water (250 g/L) and polar solvents. | [3] |
| Purity | Typically ≥97% | [5] |
Synthesis of 1-Ethyl-2-methylquinolinium Iodide: A Step-by-Step Protocol
The synthesis of 1-Ethyl-2-methylquinolinium iodide is a classic example of a quaternization reaction, specifically the Menshutkin reaction, involving the alkylation of a tertiary amine (2-methylquinoline) with an alkyl halide (ethyl iodide).
Causality Behind Experimental Choices
The choice of reactants and conditions is critical for a successful synthesis. 2-Methylquinoline (quinaldine) acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of ethyl iodide. Ethyl iodide is a good alkylating agent due to the relatively weak carbon-iodine bond, making the iodide ion a good leaving group. The reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants but may also be performed neat. The temperature is often elevated to increase the reaction rate.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for assessing the progress and success of the reaction.
Materials and Reagents:
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2-Methylquinoline (quinaldine)
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Ethyl iodide
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Ethanol (optional, as solvent)
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Diethyl ether (for washing)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Magnetic stirrer and stir bar
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Büchner funnel and filter paper
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Vacuum flask
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask, combine 2-methylquinoline and a slight excess of ethyl iodide. While the reaction can be run neat, using a solvent like ethanol can help to control the reaction rate and facilitate mixing.
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Reaction Conditions: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the precipitation of the solid product, 1-Ethyl-2-methylquinolinium iodide, which is generally insoluble in less polar solvents. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
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Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to maximize the precipitation of the product. The solid product is collected by vacuum filtration using a Büchner funnel.
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Purification: The collected solid is washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
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Drying and Storage: The purified product is dried under vacuum to remove any residual solvent. It should be stored in a cool, dark, and dry place as it can be light-sensitive.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Ethyl-2-methylquinolinium iodide.
Characterization and Quality Control
Verifying the identity and purity of the synthesized 1-Ethyl-2-methylquinolinium iodide is paramount. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include a triplet and a quartet for the N-ethyl group, a singlet for the 2-methyl group, and a series of aromatic protons in the downfield region, characteristic of the quinolinium ring.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the cation, providing further structural confirmation. The carbon attached to the iodine in ethyl iodide will have a characteristic chemical shift.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as the C=C and C=N stretching vibrations of the quinoline ring.
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UV-Visible Spectroscopy: Quinolinium salts exhibit characteristic absorption bands in the UV-visible region, which can be used for qualitative identification and quantitative analysis.
Physical and Chemical Analysis
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Melting Point Determination: A sharp melting point close to the literature value (244 °C) is a good indicator of purity.
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Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₂H₁₄IN.
Chemical Reactivity and Applications
The primary utility of 1-Ethyl-2-methylquinolinium iodide lies in the reactivity of its 2-methyl group. The electron-withdrawing nature of the positively charged quinolinium ring makes the protons of the 2-methyl group acidic.[7] This allows for deprotonation by a base to form a reactive methylene base intermediate.
Precursor in Cyanine Dye Synthesis
This reactive methylene base is a key intermediate in the synthesis of cyanine dyes.[3][4][8] It can undergo condensation reactions with various electrophiles, such as other heterocyclic quaternary salts containing a reactive group or with orthoformates, to form the polymethine chain that constitutes the chromophore of cyanine dyes.[9] The length and nature of this polymethine chain determine the absorption and fluorescence properties of the resulting dye.
Caption: General scheme for cyanine dye synthesis.
Other Potential Applications
Beyond its role in dye synthesis, the unique electronic and structural features of 1-Ethyl-2-methylquinolinium iodide suggest its potential use in other areas:
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Organic Synthesis: The reactive methyl group can participate in various C-C bond-forming reactions.
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Fluorescent Probes: The quinolinium core can serve as a fluorophore, and modifications to the structure could lead to the development of sensors for various analytes.
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Ionic Liquids: As a quaternary ammonium salt, it possesses properties that could be exploited in the design of novel ionic liquids.
Safety and Handling
1-Ethyl-2-methylquinolinium iodide should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-Ethyl-2-methylquinolinium iodide is a versatile and valuable compound for researchers and scientists in organic and materials chemistry. Its straightforward synthesis, coupled with the unique reactivity of its 2-methyl group, makes it an indispensable precursor for the synthesis of a wide range of functional cyanine dyes. A thorough understanding of its chemical structure, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
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PubChem. 1-Ethyl-2-methylquinolinium iodide. National Center for Biotechnology Information. Available from: [Link]
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Thermo Fisher Scientific. 1-Ethyl-2-methylquinolinium iodide, 97%. Available from: [Link]
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Sakanoue, S., Kai, Y., Yasuoka, N., Kasai, N., & Kakudo, M. (1970). The Crystal and Molecular Structure of 1-Ethyl-2-methylquinolinium Iodide, [(C12H14N)+·I−]. Bulletin of the Chemical Society of Japan, 43(5), 1306-1312. Available from: [Link]
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Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973-2012. Available from: [Link]
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Fujita, R., Hoshino, M., Tojyo, Y., Kimura, A., & Hongo, H. (2006). Reaction of pyridinium and quinolinium salts having the leaving group at the 2- or 4-position with active methylene compounds. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 126(2), 99-108. Available from: [Link]
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Kalek, M., & Pareek, A. (2022). Regioselective Dearomatization of N-Alkylquinolinium and Pyridinium Salts under Morita–Baylis–Hillman Conditions. Advanced Synthesis & Catalysis, 364(10), 1735-1740. Available from: [Link]
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Matrix Fine Chemicals. 1-ETHYL-2-METHYLQUINOLIN-1-IUM IODIDE. Available from: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I. Available from: [Link]
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